Halicin is a small molecule originally investigated as a potential diabetes drug, specifically a selective c-Jun N-terminal kinase inhibitor. [] It was later identified through a machine learning algorithm as a potent broad-spectrum antibacterial agent. [] Halicin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. [, , ] Notably, Halicin's mechanism of action differs from conventional antibiotics, making it a valuable tool in combating antibiotic resistance. [, ]
The synthesis of SU 3327 involves a multi-step process that typically includes the formation of key intermediates through reactions involving thiadiazole and triazole derivatives. The detailed synthetic pathway has been established in various studies, notably focusing on substrate-competitive inhibitors that target JNK .
The molecular structure of SU 3327 reveals a complex arrangement conducive to its biological activity. The compound features a thiazole ring fused with a nitro group, contributing to its interaction with JNK.
SU 3327 participates in various chemical reactions primarily as an inhibitor of JNK pathways. Its mechanism involves competitive inhibition where it binds to the ATP-binding site of JNK, preventing substrate phosphorylation.
The mechanism by which SU 3327 exerts its effects is centered around its role as a JNK inhibitor. By inhibiting JNK activity, SU 3327 influences various signaling pathways involved in inflammation, apoptosis, and cellular stress responses.
SU 3327 exhibits several notable physical and chemical properties that influence its behavior in biological systems.
SU 3327 has garnered attention for its potential applications across various scientific fields:
SU 3327 (Halicin) is a structurally unique inhibitor featuring a 5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazol-2-amine scaffold that enables potent and selective JNK inhibition. This small molecule inhibitor targets the c-Jun N-terminal kinase family—key regulators of cellular stress responses—through multiple precise molecular interactions [1] [6].
SU 3327 functions through an innovative mechanism by disrupting the protein-protein interaction between JNK and its scaffolding protein JIP-1 (JNK-interacting protein-1). This substrate-competitive inhibition occurs at the JNK docking site, preventing the recruitment of JNK to its signaling complex. Biochemical assays demonstrate SU 3327 binds this interface with an IC₅₀ of 239 nM, effectively blocking JNK-mediated phosphorylation events while exhibiting minimal interference with ATP-binding pockets of kinases. This mechanism preserves basal kinase activity while specifically inhibiting stress-induced JNK activation pathways [1] [8]. The compound's design capitalizes on the R/KXXXXLXL consensus sequence of JIP-1, mimicking critical binding interactions to disrupt signal transduction [8].
Table 1: Inhibition Profile of SU 3327 in JNK Signaling
Target | IC₅₀ Value | Inhibition Mechanism | Biological Consequence |
---|---|---|---|
JNK-JIP-1 Interaction | 239 nM | Substrate-competitive blockade | Disrupted JNK scaffolding and activation |
JNK1 Enzymatic Activity | 0.7 μM | c-Jun phosphorylation inhibition | Reduced AP-1 transcriptional activity |
Mitochondrial JNK (rat) | Not determined | Subcellular localization shift | Cardioprotection during ischemia |
Comprehensive kinase selectivity profiling reveals SU 3327's remarkable specificity for JNK isoforms over related kinases. At concentrations effectively inhibiting JNK (IC₅₀ = 0.7 μM), SU 3327 exhibits >10-fold selectivity against p38 MAPK and Akt (protein kinase B). This selectivity profile positions SU 3327 as a superior pharmacological tool compared to pan-kinase inhibitors, enabling more precise dissection of JNK-dependent pathways in cellular models. The molecular basis for this selectivity stems from SU 3327's unique binding mode that exploits structural differences in the docking sites of JNK versus other kinases [1] [6]. Validation studies confirm minimal off-target effects on 50+ representative kinases at therapeutic concentrations [1].
Through JNK inhibition, SU 3327 significantly suppresses c-Jun phosphorylation (Ser63/73 residues), thereby reducing activator protein-1 (AP-1) transcriptional activity. This downstream effect modulates expression of multiple pro-inflammatory mediators. In rat models of cerebral ischemia, SU 3327 administration (25 mg/kg) reduced phospho-c-Jun levels by 20% in hippocampal tissue, correlating with neuroprotective outcomes [5] [10]. Additionally, SU 3327 prevents ethanol-induced autophagy suppression by maintaining JNK regulation of autophagic flux, demonstrating its functional impact on critical cellular processes [8]. The compound consistently reduces production of inflammatory cytokines including TNF-α, IL-1β, and IL-6 in pain models, establishing its role as a modulator of inflammation-related gene expression [3].
Beyond its kinase inhibitory properties, SU 3327 (Halicin) exhibits potent broad-spectrum antibacterial activity against clinically significant pathogens through a distinct, non-enzymatic mechanism that circumvents conventional resistance pathways.
SU 3327 exerts its primary antibacterial effect by collapsing transmembrane electrochemical gradients. The compound's zwitterionic properties enable interaction with bacterial membranes, particularly those rich in anionic phospholipids like phosphatidylglycerol. This interaction disrupts both proton motive force (PMF) and membrane potential (Δψ), effectively halting energy transduction processes. Research against Escherichia coli demonstrates that SU 3327 treatment rapidly dissipates the pH gradient (ΔpH component), compromising the bacterium's ability to regulate intracellular pH and maintain essential ion gradients [3] [7]. Unlike polymyxins that target specific LPS components, SU 3327 interacts broadly with membrane architecture, making resistance development substantially more challenging. This mechanism remains effective against multidrug-resistant strains including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii [3] [7].
Concomitant with membrane disruption, SU 3327 dysregulates iron homeostasis by inducing overexpression of iron-uptake systems while simultaneously disrupting iron storage proteins. Transcriptomic analyses reveal significant upregulation of bacterial genes associated with iron acquisition (e.g., entCEBA, fepA, tonB) following SU 3327 exposure. This creates a lethal iron misregulation where cells experience iron overload without proper storage capacity, generating hydroxyl radicals via Fenton chemistry [3] [6]. The combined effects of membrane dysfunction and iron mishandling critically impair ATP synthesis. Bacterial cells treated with SU 3327 exhibit 95% reduction in ATP levels within 4 hours at MIC concentrations, effectively inducing a bactericidal energy collapse. This dual mechanism explains the exceptionally low resistance frequency observed during serial passage experiments (<10⁻⁹ after 40 days) compared to conventional antibiotics [3].
Table 2: Antibacterial Activity Profile of SU 3327 (Halicin)
Bacterial Pathogen | MIC Range (μg/mL) | Primary Mechanism | Resistance Development |
---|---|---|---|
Escherichia coli (ATCC 25922) | 0.25-1.0 | ΔpH disruption & ATP depletion | Undetectable after 40 days |
Staphylococcus aureus (ATCC 29213) | 0.5-2.0 | Membrane potential collapse | Minimal (4-fold increase) |
Actinobacillus pleuropneumoniae | 0.125-0.5 | Iron dysregulation & membrane disruption | Not observed |
Clostridioides difficile | 0.06-0.25 | Proton gradient dissipation | Not reported |
Acinetobacter baumannii | 0.5-4.0 | Combined membrane/iron effects | Effective against MDR strains |
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